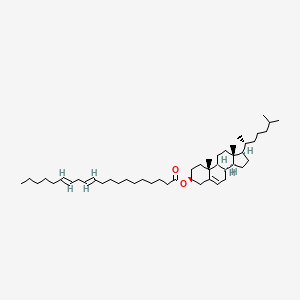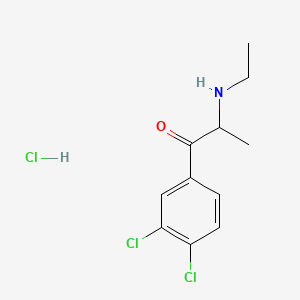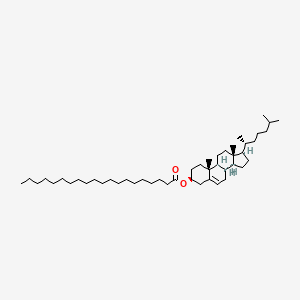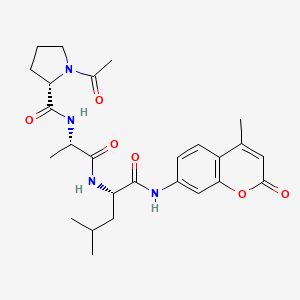![molecular formula C64H74N3Na3O10 B3026329 25-[[1-(3alpha)-cholest-5-en-3-yl-1H-1,2,3-triazol-4-yl]methoxy]-26,27,28-trihydroxy-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-5,11,17-triaceticacid,trisodiumsalt CAS No. 2121543-66-4](/img/structure/B3026329.png)
25-[[1-(3alpha)-cholest-5-en-3-yl-1H-1,2,3-triazol-4-yl]methoxy]-26,27,28-trihydroxy-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-5,11,17-triaceticacid,trisodiumsalt
Descripción general
Descripción
CALXCHOL is a calixarene detergent that can be used to solubilize and stabilize membrane proteins.
Aplicaciones Científicas De Investigación
Host-Guest Chemistry and Molecular Recognition
Calixarenes, including those with modifications similar to the compound , have been extensively studied for their ability to form host-guest complexes. These complexes are foundational in molecular recognition, sensing, and the development of supramolecular assemblies. For instance, studies have demonstrated the ability of calixarenes to encapsulate various molecules, indicating their potential as carriers for drug delivery systems or as sensors for specific substrates (Böhmer et al., 1996; Dielemann et al., 2003).
Material Science and Nanotechnology
The structural uniqueness of calixarenes, especially those with multiple functional groups, opens up avenues in material science and nanotechnology. These compounds can be engineered to form self-assembled structures, which are of interest for creating nanoscale devices and materials with novel properties. Their ability to interact with metals and organic compounds alike can lead to the development of new catalysts, selective filters, or carriers for targeted delivery (Ferguson et al., 1993).
Analytical Chemistry Applications
Modified calixarenes have shown significant promise in analytical chemistry, particularly as sensors and in chromatography. Their high specificity and ability to form stable complexes with various ions or molecules make them suitable as selective sensors or stationary phases in chromatographic separations (Zhang et al., 1997). These applications leverage the compound's ability to interact with specific targets, suggesting potential use in detecting, isolating, or quantifying substances.
Propiedades
IUPAC Name |
trisodium;2-[11,17-bis(carboxylatomethyl)-25-[[1-[(3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]triazol-4-yl]methoxy]-26,27,28-trihydroxy-5-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3(28),4,6,9,11,13(27),15,17,19(26),21(25),22-dodecaenyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H77N3O10.3Na/c1-36(2)8-6-9-37(3)53-14-15-54-52-13-12-49-33-51(16-18-63(49,4)55(52)17-19-64(53,54)5)67-34-50(65-66-67)35-77-62-41-10-7-11-42(62)30-44-21-39(27-57(70)71)23-46(60(44)75)32-48-25-40(28-58(72)73)24-47(61(48)76)31-45-22-38(26-56(68)69)20-43(29-41)59(45)74;;;/h7,10-12,20-25,34,36-37,51-55,74-76H,6,8-9,13-19,26-33,35H2,1-5H3,(H,68,69)(H,70,71)(H,72,73);;;/q;3*+1/p-3/t37-,51-,52+,53-,54+,55+,63+,64-;;;/m1.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMADTNQZCIUIO-SCODGLSTSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)N5C=C(N=N5)COC6=C7CC8=C(C(=CC(=C8)CC(=O)[O-])CC9=C(C(=CC(=C9)CC(=O)[O-])CC1=CC(=CC(=C1O)CC6=CC=C7)CC(=O)[O-])O)O)C)C.[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@H](C4)N5C=C(N=N5)COC6=C7CC8=C(C(=CC(=C8)CC(=O)[O-])CC9=C(C(=CC(=C9)CC(=O)[O-])CC1=CC(=CC(=C1O)CC6=CC=C7)CC(=O)[O-])O)O)C)C.[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H74N3Na3O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1114.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(4Z,7Z,9E)-14-hydroxypentadeca-4,7,9-trien-2-yl]benzoic Acid](/img/structure/B3026252.png)

![(4aS,6R,8aS)-3-(methoxy-d3)-11-methyl-4a,5,9,10,11,12-hexahydro-6H-benzo[2,3]benzofuro[4,3-cd]azepin-6-ol,monohydrobromide](/img/structure/B3026254.png)

![1-[(4-Chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-piperazine-2,2,3,3,5,5,6,6-d8,dihydrochloride](/img/structure/B3026256.png)
![(7R,13Z,16Z,19Z,21E,23S)-23-hydroperoxy-4-hydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxooctadecyl)oxy]methyl]-3,5,8-trioxa-4-phosphaoctacosa-13,16,19,21-tetraen-1-aminium,innersalt,4-oxide](/img/structure/B3026257.png)
![trans-4-chloro-N-[2-(dimethylamino)cyclohexyl]-N-methyl-benzamide](/img/structure/B3026258.png)
![(2S,3R,4E)-2-amino-18-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-4-octadecene-1,3-diol](/img/structure/B3026259.png)


